molecular formula C15H22N2O6 B1208106 Solusprin CAS No. 37933-78-1

Solusprin

Número de catálogo B1208106
Número CAS: 37933-78-1
Peso molecular: 326.34 g/mol
Clave InChI: JJBCTCGUOQYZHK-ZSCHJXSPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Solusprin is a medication with analgesic, anti-inflammatory, and antipyretic actions . Its active ingredient is aspirin, which is effective for the relief of pain of mild to moderate intensity .


Synthesis Analysis

Aspirin, the active ingredient in Solusprin, is synthesized by reacting salicylic acid with an excess of acetic anhydride . A small amount of a strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction .


Molecular Structure Analysis

The molecular structure of aspirin, the active ingredient in Solusprin, is crucial to its function. The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .


Chemical Reactions Analysis

The chemical reactions involved in the action of Solusprin are primarily related to its active ingredient, aspirin. Aspirin inhibits the biosynthesis of prostaglandins, which play a major role in the pathogenesis of inflammation, pain, and fever .


Physical And Chemical Properties Analysis

The physical and chemical properties of Solusprin are primarily determined by its active ingredient, aspirin. The presence of food in the stomach significantly affects the absorption of acetylsalicylic acid . It is metabolized in the liver by hydrolysis with the formation of salicylic acid .

Aplicaciones Científicas De Investigación

Cardiovascular Disease Prevention

Field

Cardiology and Preventive Medicine

Application

Aspirin, the active ingredient in Solusprin, is widely used in the prevention of cardiovascular diseases . It’s particularly beneficial for patients with coronary heart disease .

Method of Application

Patients at risk of cardiovascular diseases are often prescribed a daily low-dose aspirin . This helps reduce the risk of thrombotic events .

Results

Studies have shown that aspirin can potentially reduce the risk of thrombotic events, which are major contributors to cardiovascular diseases .

Pre-eclampsia Prevention

Field

Obstetrics and Gynecology

Application

Aspirin is used in the prevention of pre-eclampsia, a condition in pregnancy characterized by high blood pressure and signs of damage to organ systems .

Method of Application

Women at high risk of developing pre-eclampsia are often advised to take a daily dose of 75 to 150mg of aspirin from the 12th week of pregnancy until the baby is born .

Results

Evidence suggests that taking aspirin during pregnancy reduces the risk of pre-eclampsia .

Cancer Prevention

Field

Oncology

Application

Aspirin has been found to have potential benefits in preventing cancer growth and metastatic spread .

Method of Application

A daily low-dose aspirin (81 milligrams) may protect individuals from developing many types of cancer .

Results

Studies have shown that long-term aspirin use lowers rates of precancerous colorectal polyps and prostate lesions . It could reduce colon cancer and rectal cancer risks by as much as 50% .

Pain Relief

Field

Analgesia

Application

Solusprin is effective for the relief of pain of mild to moderate intensity .

Method of Application

The usual dose is 1 or 2 tablets of Solusprin, taken every 4 to 6 hours . The tablets should be dissolved in water before administration .

Results

Patients report effective relief from pain after taking Solusprin .

Anti-inflammatory

Field

Immunology

Application

Solusprin has anti-inflammatory actions and is used to reduce inflammation .

Method of Application

The method of application is similar to that of pain relief, with the dosage depending on the severity of the inflammation .

Results

Patients report a reduction in inflammation after taking Solusprin .

Antipyretic

Field

General Medicine

Application

Solusprin is used as an antipyretic to reduce fever .

Method of Application

The method of application is similar to that of pain relief and anti-inflammatory, with the dosage depending on the severity of the fever .

Results

Patients report a reduction in fever after taking Solusprin .

Diabetes Mellitus Management

Field

Endocrinology

Application

Aspirin, the active ingredient in Solusprin, has been proposed as a treatment option in diabetes mellitus . It is believed to help reduce the risk of cardiovascular complications, which are common in people with diabetes .

Method of Application

A daily low-dose aspirin (81 milligrams) may be recommended for individuals with diabetes who are at high risk of cardiovascular disease .

Results

While the benefits of aspirin in diabetes management are still being researched, some studies suggest that it may help reduce the risk of cardiovascular complications .

Obstetrics

Field

Obstetrics

Application

Aspirin is used in obstetrics for the prevention of preterm birth in women at high risk .

Method of Application

Women at high risk of preterm birth are often advised to take a daily dose of 75 to 150mg of aspirin from the 12th week of pregnancy until the baby is born .

Results

Evidence suggests that taking aspirin during pregnancy reduces the risk of preterm birth .

Reye’s Syndrome

Field

Pediatrics

Application

Aspirin has been implicated in Reye’s syndrome, a rare but serious illness, in children and teenagers with chickenpox and influenza .

Method of Application

A doctor should be consulted before aspirin is used in such patients .

Results

The use of aspirin in children and teenagers with chickenpox and influenza has been associated with the development of Reye’s syndrome .

Safety And Hazards

Solusprin is contra-indicated in patients with peptic ulcer, haemophilia, or intolerance (hypersensitivity) to aspirin, severe renal impairment, and patients receiving oral anti-coagulant therapy . It should not be used continuously for more than 10 days without consulting a doctor .

Propiedades

IUPAC Name

2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCTCGUOQYZHK-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958944
Record name 2-(Acetyloxy)benzoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solusprin

CAS RN

37933-78-1
Record name L-Lysine acetylsalicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37933-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylsalicylic acid lysinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)benzoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine o-acetoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPIRIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solusprin
Reactant of Route 2
Solusprin
Reactant of Route 3
Solusprin
Reactant of Route 4
Solusprin
Reactant of Route 5
Solusprin
Reactant of Route 6
Solusprin

Citations

For This Compound
21
Citations
JMH Moll - Therapeutics in Rheumatology, 1986 - Springer
drugs * Page 1 International glossary of proprietary antirheumatic drugs * Compiled by J. MH Moll SIMPLE ANALGESIC DRUGS (excluding powerful narcotic analgesics used for …
Number of citations: 1 link.springer.com
NH Wood, R Carim, SP Ngwenya - South African Dental Journal, 2012 - journals.co.za
Peripheral odontogenic fibroma is a rare odontogenic neoplasm that occurs on the gingiva, and cases of diffuse gingival involvement are most uncommon. An example of such a case …
Number of citations: 3 journals.co.za
G D'Abrigeon, P Blanc, L Durand, D Larrey… - … Clinique et Biologique, 1995 - europepmc.org
We report the case of a 75-year-old woman who was hospitalized for serum aminotransferase elevation. She had taken 1 g/d of salicylate therapy (Aspegic 1000) for 5 years, …
Number of citations: 2 europepmc.org
G Vailati, M Montini, A Bonicelli… - Giornale di Clinica …, 1971 - europepmc.org
… [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases]. …
Number of citations: 2 europepmc.org
C Pasotti - Minerva Cardioangiologica, 1977 - europepmc.org
… [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases]. …
Number of citations: 2 europepmc.org
A Chopra - The Journal of the Association of Physicians of India, 1991 - europepmc.org
… [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases]. …
Number of citations: 3 europepmc.org
G Moggian, L Palombi, E Tamburini… - Minerva Ginecologica, 1976 - europepmc.org
… [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases]. …
Number of citations: 3 europepmc.org
AC Ojugas, JSR Terán… - Revista espanola de …, 1977 - pubmed.ncbi.nlm.nih.gov
[Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases] [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
O CASTILLO, J SAN ROMAN TERAN, TA MD - 1977 - pascal-francis.inist.fr
ESTUDIO CLINICO DEL ACETIL SALICILATO DE LISINA (SOLUSPRIN) EN ENFERMEDADES REUMATICAS. … ESTUDIO CLINICO DEL ACETIL SALICILATO DE …
Number of citations: 0 pascal-francis.inist.fr
AA Llamazares, AC Bravo, TR Echarren… - Rev. Esp. Alergol …, 1999 - Citeseer
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.